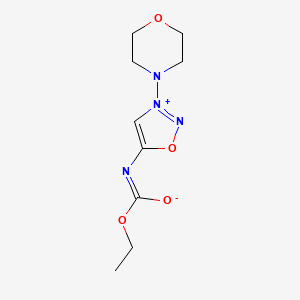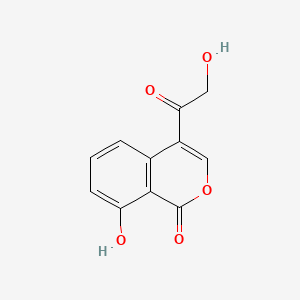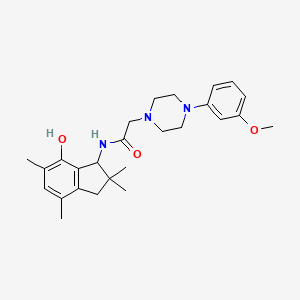
Molsidomine
Übersicht
Beschreibung
Molsidomine is a long-acting vasodilator used to treat angina pectoris, including in association with left heart failure and acute myocardial infarction . It is an orally active medication that belongs to the class of medications known as syndnones . It is also being studied as a preventive measure in cerebral infarction .
Synthesis Analysis
The synthesis of this compound involves a convergent strategy based on the desymmetrization of CDI. The whole process is carried out by ball-milling, offering an efficient and sustainable access to bioactive iminosydnones . Another method starts by reacting 1-aminomorpholine with formaldehyde and hydrogen cyanide to give 2. Nitrosation gives the N-nitroso analog (3) which cyclizes to the Linsidomine (4) on treatment with anhydrous acid .
Molecular Structure Analysis
This compound has a molecular formula of C9H14N4O4 and a molecular weight of 242.235 . It is a small molecule and is classified as approved and investigational .
Chemical Reactions Analysis
This compound is a derivative of the sydnonimines, a class of nonbenzenoid aromatic compounds that possess a so-called mesoionic structure .
Physical And Chemical Properties Analysis
This compound has a molecular formula of C9H14N4O4 and a molecular weight of 242.23 . It is quickly and almost completely (>90%) absorbed from the gut .
Wissenschaftliche Forschungsanwendungen
Molsidomine in Treating Angina Pectoris
This compound has shown effectiveness in the treatment of angina pectoris. Studies reveal that it acts as a long-acting vasodilator and has a significant impact in reducing the frequency of anginal attacks, ST-segment depression, and nitroglycerin tablet consumption in patients with stable angina. These effects suggest that this compound can be an efficient preventive treatment for symptoms of angina pectoris (Majid et al., 1980); (Messin, 2013).
Comparative Studies Across Different Populations
Research has compared the effects of this compound in patients from diverse backgrounds and healthcare settings. These studies indicate its uniform efficacy in reducing anginal episodes and nitroderivative consumption across different patient cohorts, including those with varying demographics and clinical characteristics (Messin et al., 2008).
This compound's Impact on Oxidant/Antioxidant Status
Investigations into the molecular mechanisms of this compound action have revealed its influence on the prooxidative-antioxidative status in biological systems. For instance, a study on rat erythrocytes indicated that this compound induces oxidative stress, but the cellular defense mechanisms effectively respond to this stress (Maletić et al., 2003).
Effects on Systemic and Splanchnic Hemodynamics
This compound has been studied for its effects in systemic and splanchnic hemodynamics, particularly in conditions like cirrhosis. It has been observed to decrease portal venous pressure and mean arterial pressure, which could be beneficial for patients with cirrhosis and portal hypertension (Desmorat et al., 1991).
This compound in Thrombosis and Ischemia
Studies suggest that this compound could be effective in the treatment of thrombosis and ischemic disorders. It has shown protective effects in animal models of thrombosis, indicating potential for broader applications in ischemic conditions (Dikshit et al., 1993).
Application in Coronary Collateral Blood Flow and Myocardial Oxygen Consumption
Research has also explored the impact of this compound on coronary collateral blood flow and myocardial oxygen consumption, indicating its beneficial actions primarily due to a decrease in oxygen demand (Gross & Gharaibeh, 1980).
This compound's Cardioprotective Action
Investigations into this compound and its metabolites have indicated potential cardioprotective actions, especially in the context of invasive cardiology procedures. This suggests the need for further research into its derivatives for potential clinical applications (Żorniak et al., 2017).
This compound and Exercise Tolerance in Coronary Heart Disease
This compound has been shown to improve exercise tolerance in patients with coronary heart disease, suggesting its utility in enhancing physical capacity in these patients (Messin et al., 1983).
Hemodynamic Effects in Ischemic Cardiomyopathy
The drug has been studied for its acute hemodynamic effects in patients with ischemic cardiomyopathy, revealing its potential in improving myocardial perfusion by reducing ventricular wall tension (Caralis et al., 1991).
Other Applications
This compound has also been evaluated in other contexts such as its effect on intraocular pressure in glaucoma patients, where it was found to be safe with no significant influence on intraocular pressure (Leydhecker, 1978).
Wirkmechanismus
Target of Action
Molsidomine primarily targets the smooth muscle cells in the coronary blood vessels . These cells play a crucial role in regulating the diameter of the blood vessels, and thus, the blood flow to the heart.
Mode of Action
This compound, a cardiovascular drug, acts in a similar fashion to organic nitrates . It is metabolized in the liver to its active metabolite, linsidomine . Linsidomine is an unstable compound that releases nitric oxide (NO) upon decay . The SIN-1A metabolite of this compound has a pharmacologically active group of nitric oxide, which increases levels of cyclic GMP, and decreases intracellular calcium ions in smooth muscle cells . This leads to relaxation of smooth muscle in the blood vessels, and inhibits platelet aggregation .
Biochemical Pathways
The release of nitric oxide by this compound leads to an increase in the levels of cyclic GMP . Cyclic GMP is a secondary messenger that plays a key role in signal transduction in many biological processes. In this case, the increase in cyclic GMP levels leads to a decrease in intracellular calcium ions in smooth muscle cells . This results in the relaxation of the smooth muscle cells, leading to vasodilation and increased blood flow to the heart .
Pharmacokinetics
This compound is quickly and almost completely (>90%) absorbed from the gut . It is a prodrug that is hydrolysed to linsidomine (SIN-1) in the liver via first-pass effect, which subsequently releases NO . 44–59% of this compound reach the bloodstream in unchanged form, 3–11% of which are bound to plasma proteins . The time to peak plasma drug concentration (tmax) is 1 to 2 hours .
Result of Action
The result of this compound’s action is the relaxation of smooth muscle in the coronary blood vessels, which leads to an increase in blood flow to the coronary arteries . This relieves symptoms of angina and increases the oxygen supply to the heart muscle .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, the presence of other drugs can affect its efficacy. The blood pressure lowering effect of this compound can be amplified significantly by PDE5 inhibitors, potentially leading to fainting or myocardial infarction, and to a lesser extent by other antihypertensive drugs such as beta blockers, calcium channel blockers, or other nitrovasodilators . Ergolines can antagonise the effects of this compound . Therefore, the patient’s medication regimen can significantly influence the action, efficacy, and stability of this compound.
Safety and Hazards
Molsidomine is harmful if swallowed . The most common adverse effects are headache, which occurs in 10–25% of patients, and low blood pressure. Side effects occurring in fewer than 1% of patients include dizziness, nausea, reflex tachycardia (fast heartbeat), hypersensitivity reactions, as well as thrombocytopenia (low blood platelet count) in rare cases .
Zukünftige Richtungen
Molsidomine is being studied for its potential use in cerebral infarction . It has also been found to be sensitive to DA dysregulation since it attenuates memory deficits induced by apomorphine . This suggests that this compound could potentially be used as a complementary molecule for the treatment of schizophrenia .
Biochemische Analyse
Biochemical Properties
Molsidomine is a prodrug for the formation of nitric oxide (NO) . It interacts with various enzymes and proteins to exert its effects. The SIN-1A metabolite of this compound has a pharmacologically active group of nitric oxide, which increases levels of cyclic GMP, and decreases intracellular calcium ions in smooth muscle cells .
Cellular Effects
This compound leads to smooth muscle relaxation in the coronary blood vessels, relieving symptoms of angina and increasing blood flow to the coronary arteries . It influences cell function by modulating cell signaling pathways related to nitric oxide and cyclic GMP .
Molecular Mechanism
This compound acts in a similar fashion to organic nitrates . Its active metabolite, SIN-1A, increases levels of cyclic GMP, leading to a decrease in intracellular calcium ions in smooth muscle cells . This results in vasodilation and increased blood flow .
Temporal Effects in Laboratory Settings
The pharmacokinetics of this compound are characterized by rapid absorption and hydrolysis, taking a short time to achieve maximal systemic concentrations of both the parent compound and its active metabolite, SIN-1 .
Metabolic Pathways
This compound is involved in the nitric oxide-cyclic GMP pathway . It interacts with enzymes involved in the synthesis of cyclic GMP and the regulation of calcium ion levels in cells .
Eigenschaften
| { "Design of the Synthesis Pathway": "Molsidomine can be synthesized through a multi-step process involving the conversion of various starting materials to intermediate compounds, which are then further modified to yield the final product.", "Starting Materials": [ "4-morpholino-1,2,5-thiadiazol-3-carboxylic acid", "Sodium hydroxide", "Sodium nitrite", "Hydrochloric acid", "Dimethylformamide", "Sodium cyanoborohydride", "Sodium borohydride", "Sodium hydroxide", "Chloroacetonitrile", "Sodium methoxide", "Methyl iodide", "Acetic anhydride", "Ethyl acetate", "Methanol", "Water" ], "Reaction": [ "Step 1: Conversion of 4-morpholino-1,2,5-thiadiazol-3-carboxylic acid to its acid chloride derivative using thionyl chloride in the presence of DMF.", "Step 2: Conversion of the acid chloride to the corresponding nitroso compound using sodium nitrite and hydrochloric acid.", "Step 3: Reduction of the nitroso compound to the corresponding amine using sodium cyanoborohydride.", "Step 4: Protection of the amine group by reaction with chloroacetonitrile to form the corresponding N-chloroacetyl derivative.", "Step 5: Reduction of the N-chloroacetyl derivative using sodium borohydride to yield the corresponding N-acetyl derivative.", "Step 6: Conversion of the N-acetyl derivative to the corresponding N-methyl derivative using methyl iodide in the presence of sodium methoxide.", "Step 7: Conversion of the N-methyl derivative to the corresponding N-oxide using hydrogen peroxide in the presence of acetic anhydride.", "Step 8: Conversion of the N-oxide to the final product, Molsidomine, using sodium hydroxide in methanol and ethyl acetate." ] } | |
CAS-Nummer |
25717-80-0 |
Molekularformel |
C9H14N4O4 |
Molekulargewicht |
242.23 g/mol |
IUPAC-Name |
(1Z)-1-ethoxy-N-(3-morpholin-4-yloxadiazol-3-ium-5-yl)methanimidate |
InChI |
InChI=1S/C9H14N4O4/c1-2-16-9(14)10-8-7-13(11-17-8)12-3-5-15-6-4-12/h7H,2-6H2,1H3 |
InChI-Schlüssel |
XLFWDASMENKTKL-UHFFFAOYSA-N |
Isomerische SMILES |
CCO/C(=N\C1=C[N+](=NO1)N2CCOCC2)/[O-] |
SMILES |
CCOC(=NC1=C[N+](=NO1)N2CCOCC2)[O-] |
Kanonische SMILES |
CCOC(=NC1=C[N+](=NO1)N2CCOCC2)[O-] |
Aussehen |
Solid powder |
Siedepunkt |
266 to 368 |
melting_point |
156 140.5 °C |
Andere CAS-Nummern |
25717-80-0 |
Piktogramme |
Irritant |
Reinheit |
>98% (or refer to the Certificate of Analysis) |
Haltbarkeit |
>2 years if stored properly |
Löslichkeit |
>36.3 [ug/mL] (The mean of the results at pH 7.4) |
Lagerung |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyme |
Corpea Corvaton duracoron Fali Cor Fali-Cor Heumann, Molsidomin Korvatone Molsi 1A Pharma Molsi AZU Molsi Puren Molsi-AZU Molsi-Puren Molsibeta Molsicor Molsidain Molsidomin Molsidomin Heumann Molsidomin ratiopharm Molsidomin Stada molsidomin von ct Molsidomin-ratiopharm Molsidomine Molsihexal Molsiket Morsydomine MTW Molsidomin MTW-Molsidomin SIN 10 SIN-10 SIN10 Sydnopharm Von Ct, Molsidomin |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: How does Molsidomine exert its vasodilatory effect?
A: this compound is a nitric oxide (NO) donor that acts as a prodrug. It is metabolized in the liver to its active metabolite, 3-morpholinosydnonimine (SIN-1). SIN-1 further converts to SIN-1A, which releases NO [, , ]. NO activates guanylate cyclase, leading to the conversion of guanosine triphosphate to cyclic guanosine triphosphate (cGMP). This process ultimately results in the synthesis of proteins that bind calcium, causing smooth muscle relaxation and vasodilation [].
Q2: Does this compound affect platelet function?
A: Yes, research suggests that this compound exhibits anti-platelet properties. Studies have shown that it can inhibit platelet aggregation induced by various agonists, including platelet-activating factor (PAF) [, ]. This effect is likely mediated by NO release and subsequent increase in intracellular cGMP levels, similar to its vasodilatory mechanism [, ].
Q3: Can this compound affect myocardial energy metabolism?
A: Studies suggest that this compound can indirectly influence myocardial energy metabolism. One study showed that pretreatment with this compound abolished the myocardial ischemia induced by endothelin-1, suggesting a protective effect likely related to improved coronary blood flow and oxygen supply [].
Q4: What is the molecular formula and weight of this compound?
A4: The molecular formula of this compound is C8H14N4O5, and its molecular weight is 246.22 g/mol. Detailed spectroscopic data can be found in relevant chemical databases and publications.
Q5: Are there studies on the stability of this compound under different storage conditions?
A: While specific data on material compatibility isn't provided in these papers, the research emphasizes that this compound formulations, particularly sustained-release forms, are designed to control the release of both the drug and any permeation enhancers over time. This suggests efforts to ensure stability and optimize drug delivery [, ].
Q6: How is this compound absorbed and metabolized in the body?
A: this compound exhibits good oral absorption, with one study reporting around 95.5% absorption []. It undergoes significant first-pass metabolism in the liver, where it is converted to its active metabolite, SIN-1 [, ]. This compound is primarily excreted renally, with about 95% eliminated through urine [].
Q7: Are there any studies comparing the hemodynamic effects of this compound to other vasodilators like Nitroglycerin?
A: Yes, several studies compare the hemodynamic effects of this compound to other vasodilators. One study found that this compound's preload-reducing effects were longer lasting and more pronounced than those of both Nitroglycerin and Isosorbide dinitrate []. Another study showed that combining this compound with Propranolol resulted in a more significant reduction in portal pressure compared to either drug alone, suggesting a synergistic effect [, ].
Q8: What are the common animal models used to study the effects of this compound?
A: Researchers have employed various animal models, including rats and dogs, to investigate the effects of this compound. Studies have used models of coronary artery thrombosis, ischemia-reperfusion injury, portal hypertension, and social withdrawal to assess the drug's efficacy in different disease states [, , , , ].
Q9: Has this compound shown efficacy in clinical trials for specific conditions?
A: Yes, this compound has demonstrated efficacy in clinical trials for conditions like angina pectoris. Several studies highlight its ability to improve exercise tolerance, reduce anginal attacks, and decrease the need for sublingual nitrates in patients with stable angina [, , , ].
Q10: Are there clinical studies on the use of this compound in treating subarachnoid hemorrhage (SAH)?
A: While not a primary focus of these papers, one clinical observational study suggests that this compound might offer benefits in patients with SAH complicated by cerebral vasospasm. The study reported a lower incidence of vasospasm-associated brain infarcts and improved clinical outcomes in patients treated with this compound in addition to standard therapy [].
Q11: What are the potential adverse effects of this compound reported in research?
A: Although the provided research primarily focuses on the scientific aspects of this compound, some studies mention potential side effects. These include headache, dizziness, and diplopia. Importantly, these side effects are noted to occur less frequently compared to nitrates [, ].
Q12: Are there ongoing efforts to develop alternative delivery systems for this compound?
A: Research highlights efforts to develop transdermal delivery systems for this compound using permeation enhancers []. This suggests interest in exploring alternative routes of administration to potentially improve patient compliance and drug delivery.
Q13: What analytical techniques are commonly employed to measure this compound and its metabolites in biological samples?
A: Various analytical techniques, including high-performance liquid chromatography (HPLC) and spectrophotometry, are used to quantify this compound and its metabolites in biological samples. These methods are essential for pharmacokinetic studies and assessing drug levels in preclinical and clinical settings [, , , ].
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![(Z)-7-[(1R,2R,3R,5R)-5-chloro-3-hydroxy-2-[(E,4S)-4-hydroxy-4-(1-prop-2-enylcyclobutyl)but-1-enyl]cyclopentyl]hept-5-enoic acid](/img/structure/B1677324.png)




![methyl 5-[(3aR,4R,5R,6aS)-5-hydroxy-4-[(E,3S)-3-hydroxy-3-(4-propylcyclohexyl)prop-1-enyl]-3,3a,4,5,6,6a-hexahydrocyclopenta[b]pyrrol-2-yl]pentanoate](/img/structure/B1677334.png)



![N-(6-chloro-7-methoxy-9H-pyrido[3,4-b]indol-8-yl)-2-methylnicotinamide](/img/structure/B1677339.png)
![1-ethyl-N-[(4-propan-2-ylphenyl)methyl]tetrazol-5-amine](/img/structure/B1677341.png)
![[1-(4-Methoxyphenyl)benzimidazol-5-yl]-piperidin-1-ylmethanone](/img/structure/B1677342.png)
![1H-Indole-3-acetamide, 1-[(4-chlorophenyl)methyl]-N-(2-methoxy-4-pyridinyl)-2,5-dimethyl-alpha-oxo-](/img/structure/B1677346.png)